molecular formula C9H18ClN3O B1423368 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride CAS No. 1354951-06-6

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride

Cat. No.: B1423368
CAS No.: 1354951-06-6
M. Wt: 219.71 g/mol
InChI Key: KZPGWHGIDXESLS-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula C₉H₁₇N₃O·HCl It is a derivative of imidazolidinone, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride typically involves the reaction of 1-methylimidazolidin-2-one with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Purification steps, including crystallization and filtration, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives with new functional groups.

Scientific Research Applications

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride can be compared with other imidazolidinone derivatives:

    1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one: Similar structure but without the hydrochloride salt.

    1-Methyl-3-(piperidin-4-yl)imidazolidin-2-thione: Contains a sulfur atom instead of an oxygen atom.

    1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one acetate: Contains an acetate group instead of a hydrochloride group.

The uniqueness of this compound lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

IUPAC Name

1-methyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPGWHGIDXESLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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